4-Isothiocyanato-4'-octyl-1,1'-biphenyl
Description
The Isothiocyanate Functional Group: A Versatile Moiety in Organic Synthesis and Beyond
The isothiocyanate group (–N=C=S) is a highly reactive and versatile functional group in organic chemistry. wikipedia.org Isothiocyanates are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.org In synthetic chemistry, they serve as valuable intermediates for the creation of a diverse range of compounds such as thioureas and various heterocyclic structures. chemrxiv.orgmdpi.com The electrophilic nature of the carbon atom in the isothiocyanate group makes it susceptible to attack by nucleophiles, a reactivity that is harnessed in numerous chemical transformations. wikipedia.org This reactivity also allows for the covalent attachment of isothiocyanate-containing molecules to surfaces, a key feature in the development of functionalized materials.
Overview of 4-Isothiocyanato-4'-octyl-1,1'-biphenyl (8BT) as a Research Target
This compound (8BT) integrates the desirable characteristics of both the biphenyl (B1667301) core and the isothiocyanate functional group. The long octyl chain enhances its solubility in organic solvents and influences its self-assembly behavior, particularly in the formation of liquid crystalline phases. The isothiocyanate group, positioned at one end of the rigid biphenyl rod, provides a specific site for chemical reactions or for anchoring the molecule to a substrate. This molecular design makes 8BT a prime candidate for fundamental studies into structure-property relationships in liquid crystals and for the fabrication of ordered molecular films.
Research Landscape and Potential Contributions of 8BT Studies
The study of 8BT and related compounds contributes to a deeper understanding of how molecular structure dictates macroscopic properties. Research in this area is often focused on elucidating the phase behavior of these materials, understanding their self-assembly on surfaces, and exploring their potential in electronic and optical devices. Investigations into 8BT can pave the way for the rational design of new materials with tailored properties for applications in displays, sensors, and nanotechnology. The insights gained from studying 8BT can inform the development of a broader class of functional organic materials with predictable and controllable characteristics.
Structure
3D Structure
Properties
CAS No. |
279248-69-0 |
|---|---|
Molecular Formula |
C21H25NS |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-isothiocyanato-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C21H25NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h9-16H,2-8H2,1H3 |
InChI Key |
HIBYZJHGVDOURN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of 4 Isothiocyanato 4 Octyl 1,1 Biphenyl
Established Synthetic Pathways to the Biphenyl (B1667301) Isothiocyanate Core
The introduction of the isothiocyanate (-NCS) group onto the biphenyl scaffold is a critical step in the synthesis of the target molecule. Several methods have been established for this transformation, with the reaction of the corresponding amine with thiophosgene (B130339) being a classical approach. However, due to the high toxicity of thiophosgene, alternative and milder methods have also been developed.
A primary and historically significant method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂). In the context of 4-isothiocyanato-4'-octyl-1,1'-biphenyl, the precursor 4'-octyl-[1,1'-biphenyl]-4-amine is treated with thiophosgene. This reaction typically proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and often in the presence of a base like triethylamine (B128534) or calcium carbonate to neutralize the HCl byproduct. While effective, the extreme toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions and have driven the development of safer alternatives.
To circumvent the use of thiophosgene, several alternative methods for the synthesis of isothiocyanates from primary amines have been developed. One of the most common strategies involves the decomposition of dithiocarbamate (B8719985) salts. In this two-step approach, the primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (such as triethylamine or sodium hydroxide) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of reagents can be employed for the desulfurization step, including:
Phosphine-based reagents: Triphenylphosphine in the presence of carbon tetrachloride.
Chloroformates: Ethyl chloroformate can be used to promote the decomposition of the dithiocarbamate salt.
Oxidizing agents: Reagents like hydrogen peroxide have been utilized for this transformation.
Coupling reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), can facilitate the elimination.
Another notable alternative is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). This reagent reacts with the primary amine to form a thiocarbamoyl imidazole (B134444) intermediate, which then undergoes thermal or base-catalyzed decomposition to the isothiocyanate. This method is often preferred due to the solid, non-volatile nature of TCDI and the generally clean reaction profile.
Functionalization with the Octyl Chain: Synthetic Methodologies
The introduction of the octyl chain at the 4'-position of the biphenyl core is typically achieved prior to the formation of the isothiocyanate group. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose, allowing for the formation of the C-C bond between the two phenyl rings.
The general strategy involves the coupling of a substituted phenylboronic acid with a substituted halobenzene (Suzuki coupling) or an organozinc reagent with a halobenzene (Negishi coupling). For the synthesis of the 4'-octyl-[1,1'-biphenyl]-4-amine precursor, a common approach is the Suzuki coupling of 4-bromonitrobenzene with 4-octylphenylboronic acid, followed by the reduction of the nitro group to an amine.
Alternatively, a Negishi coupling can be employed, where an organozinc reagent derived from an octyl halide is coupled with a suitable biphenyl derivative. The choice of catalytic system, including the palladium source and the ligand, is crucial for achieving high yields and selectivity in these cross-coupling reactions.
Design and Synthesis of Derivatives for Structure-Property Relationship Studies
The physical properties of this compound, particularly its liquid crystalline behavior, can be finely tuned through systematic modifications of its molecular structure. These studies are essential for understanding the relationship between molecular architecture and macroscopic properties, which is critical for the design of materials with specific applications.
The length of the n-alkyl chain at the 4'-position has a profound effect on the mesomorphic properties of the n-alkyl-4'-isothiocyanatobiphenyl (nTCB or nBT) series. Generally, as the alkyl chain length (n) increases, the melting point of the compound tends to decrease, while the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid) often shows an odd-even effect. This modulation allows for the precise control of the temperature range over which the liquid crystalline phase is stable.
| n (Alkyl Chain Length) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
|---|---|---|---|
| 5 | 48.0 | 47.0 | Nematic (Monotropic) |
| 6 | 34.5 | 46.5 | Nematic |
| 7 | 43.0 | 54.5 | Nematic |
| 8 | 44.0 | 55.0 | Nematic |
For example, the introduction of a fluorine atom can lower the melting point and suppress the formation of smectic phases, thereby broadening the nematic range. researchgate.netresearchgate.netresearchgate.netbiointerfaceresearch.com This is attributed to the steric effect of the fluorine atom, which disrupts the ordered packing of the molecules in the crystalline and smectic phases. Furthermore, the high electronegativity of fluorine can alter the dipole moment of the molecule, affecting its dielectric properties.
| Compound | Lateral Substituent | Melting Point (°C) | Clearing Point (°C) | Effect on Mesophase |
|---|---|---|---|---|
| 4-Isothiocyanato-4'-pentylbiphenyl | None | 48.0 | 47.0 | Nematic (Monotropic) |
| 2-Fluoro-4-isothiocyanato-4'-pentylbiphenyl | 2-Fluoro | 35.0 | 30.0 | Nematic (Monotropic) |
| 3-Fluoro-4-isothiocyanato-4'-pentylbiphenyl | 3-Fluoro | 52.0 | - | Non-mesomorphic |
Core Structural Variations: Biphenyl vs. Terphenyl Isothiocyanates
The elongation of the molecular core from a biphenyl to a terphenyl derivative increases the molecule's aspect ratio (length-to-width ratio). This enhanced structural anisotropy is a critical factor in the formation and stability of liquid crystal phases. mdpi.com Generally, longer, more rigid molecules exhibit stronger intermolecular anisotropic dispersion forces, which leads to the formation of more stable mesophases and higher clearing points (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid).
Research on liquid crystal mixtures often involves the use of both biphenyl and terphenyl derivatives. researchgate.net Biphenyl isothiocyanates may serve as base components or dopants that offer lower viscosity, while terphenyl isothiocyanates are incorporated to increase the clearing point and enhance birefringence. researchgate.net The free rotation around the single bonds connecting the phenyl rings in both structures allows for some molecular flexibility, which can be influenced by the addition of lateral substituents. mdpi.com However, the increased length of the terphenyl core generally leads to a more ordered packing in the liquid crystalline state.
The synthetic approach to the core structure typically involves cross-coupling reactions, such as the Suzuki coupling, to build the biphenyl or terphenyl skeleton before the introduction or conversion of a functional group to the isothiocyanate moiety. The synthesis of the isothiocyanate group itself, often from a corresponding amine, follows well-established methods. organic-chemistry.orgnih.gov The primary synthetic challenge lies in the controlled construction of the multi-ring aromatic core.
A comparative summary of the key properties influenced by the core structure is presented below.
Table 1: Comparative Properties of Biphenyl vs. Terphenyl Isothiocyanates This is an interactive table. You can sort and filter the data by clicking on the headers.
| Property | Biphenyl Isothiocyanates | Terphenyl Isothiocyanates | Influence of Core Structure |
|---|---|---|---|
| Core Structure | Two phenyl rings | Three phenyl rings | Increased number of aromatic units. |
| Molecular Length | Shorter | Longer | Elongation of the rigid molecular core. |
| Anisotropy | Moderate | Higher | Increased aspect ratio enhances geometric anisotropy. |
| Birefringence (Δn) | Moderate to High | High to Very High | Extended π-conjugation increases polarizability anisotropy. researchgate.net |
| Clearing Point | Generally Lower | Generally Higher | Stronger intermolecular forces lead to more stable mesophases. mdpi.com |
| Viscosity | Generally Lower | Generally Higher | Increased molecular length and interactions can lead to higher viscosity. researchgate.net |
Liquid Crystalline Behavior and Mesophase Characterization of 4 Isothiocyanato 4 Octyl 1,1 Biphenyl 8bt
Identification and Characterization of Mesophase Polymorphism
The phase behavior of 8BT is characterized by the formation of highly ordered smectic mesophases. The sequence of these phases is a direct consequence of its molecular structure, featuring a rigid biphenyl (B1667301) core, a polar isothiocyanato group (-NCS), and a flexible octyl alkyl chain.
At atmospheric pressure, 4-isothiocyanato-4'-octyl-1,1'-biphenyl (8BT) primarily exhibits a transition from a highly ordered crystalline phase (Cr) to a crystal-like smectic E (SmE) phase before melting into the isotropic liquid (I). The SmE phase is a highly ordered smectic mesophase characterized by a herringbone packing of the molecules within the smectic layers, restricting the rotation of molecules around their long axes.
While the broader family of liquid crystals can exhibit Smectic A (SmA) and Nematic (N) phases, studies on the 4-n-alkyl-4'-isothiocyanatobiphenyl (nTCB) homologous series indicate that for members with intermediate chain lengths like 8BT (where n=8), the SmA and N phases are not typically observed at ambient pressure. These phases tend to appear in homologous series with different terminal groups or longer alkyl chains. For instance, in the nTCB series, a Smectic A phase only emerges for chain lengths of n=11 and n=12. researchgate.netresearchgate.net High-pressure studies on 8BT have shown the appearance of additional, pressure-induced phases, but at 1 atm, the Cr-SmE-I sequence is the established behavior. umsl.eduresearchgate.net
The transition temperatures for 8BT at atmospheric pressure are as follows:
| Transition | Temperature (°C) | Temperature (K) |
| Crystal (Cr) → Smectic E (SmE) | 47.8 | 320.95 |
| Smectic E (SmE) → Isotropic (I) | 68.3 | 341.45 |
Note: Transition temperatures can vary slightly depending on the measurement technique and sample purity.
The liquid crystalline behavior of the 4-n-alkyl-4'-isothiocyanatobiphenyl (nTCB) series is strongly dependent on the length of the n-alkyl chain. This dependence provides critical insight into how molecular architecture dictates mesophase formation and stability.
Short Chains (n=2-5): Members with short alkyl chains exhibit a simple phase sequence, transitioning from an ordered crystalline (OC) phase to the Smectic E (SmE) phase, and then directly to the isotropic liquid (I). researchgate.netresearchgate.net
Intermediate Chains (n=6-10): This group, which includes 8BT, follows a similar OC-SmE-I transition sequence. The stability of the SmE phase, i.e., its temperature range, tends to increase with the chain length.
Long Chains (n=11, 12): For longer alkyl chains, a less ordered Smectic A (SmA) phase is introduced. The phase sequence becomes OC → SmE → SmA → I. researchgate.netresearchgate.net The emergence of the SmA phase is a common trend in homologous series, as longer, more flexible chains promote the formation of layered structures with less intracrystalline order than the SmE phase. aps.org
This trend demonstrates that the flexible alkyl chain plays a crucial role in mediating the intermolecular interactions that stabilize different mesophases. Longer chains enhance the tendency for micro-segregation into layers, favoring the formation of smectic phases. The SmE phase is stabilized across a wide range of chain lengths in this series, while the SmA phase is only stable for the longest chains studied. researchgate.netresearchgate.net
Thermodynamic Analyses of Phase Transitions
Thermodynamic analysis, particularly through calorimetry, provides quantitative data on the energy and entropy changes associated with phase transitions, offering deeper insights into the molecular rearrangements that occur.
Heat capacity (Cₚ) measurements and Differential Scanning Calorimetry (DSC) are used to determine the enthalpy changes (ΔH), also known as latent heat, for each phase transition. These values represent the energy required to induce the change in molecular order.
For 8BT, the primary transitions are from the ordered crystal to Smectic E and from Smectic E to the isotropic liquid. The enthalpy of the SmE-I transition is a key parameter. High-pressure studies have determined the enthalpy change for this "clearing" transition. researchgate.net
| Transition | ΔH (kJ mol⁻¹) | Notes |
| Cr → SmE | 19.3 | Represents the energy for chain melting and initial loss of 3D positional order. |
| SmE → I | 10.13 | Represents the energy for the complete loss of smectic layering and orientational order. Value extrapolated from high-pressure data. researchgate.net |
The enthalpy change for the Cr → SmE transition is significantly larger than for the SmE → I transition. This indicates that a substantial amount of energy is required to break the ordered crystalline lattice and induce the "molten" state of the alkyl chains, even while the molecular cores retain a high degree of order within the SmE layers. researchgate.netresearchgate.net
The entropy change (ΔS) for a transition, calculated as ΔS = ΔH/T, quantifies the change in disorder. In the nTCB series, the entropic contributions reveal the role of the flexible alkyl chain.
Analysis of DSC results for the nTCB series (for n=4-12) shows a distinct trend:
Cr → SmE Transition: The entropy of transition (ΔtrsS) for the transition from the ordered crystalline phase to the SmE phase increases linearly with the length of the alkyl chain. researchgate.netresearchgate.net
SmE → SmA / SmA → I Transitions: In contrast, the entropy changes for the transitions between the liquid crystal phases (SmE → SmA) and from the mesophase to the isotropic liquid (SmA → I) show no significant dependence on the alkyl chain length. researchgate.netresearchgate.net
This divergence is powerful evidence that the primary increase in conformational disorder of the alkyl chain—its "melting"—occurs during the Cr → SmE transition. The subsequent transitions to SmA and isotropic phases involve mainly the disordering of the rigid molecular cores, an process that is less dependent on the length of the already-disordered chain. The alkyl chain essentially acts as an "entropy reservoir" that facilitates the formation of mesophases. mdpi.com
The thermodynamic data strongly supports the concept that the alkyl chains in 8BT are in a liquid-like or "molten" state within the highly ordered SmE phase. rsc.org The SmE phase is often considered a "soft crystal" due to the combination of crystalline order within the layers and the liquid-like disorder of the terminal chains.
Key evidence includes:
Large Entropy of Cr → SmE Transition: As noted, a significant portion of the total entropy gain from the crystal to the isotropic liquid occurs at the initial transition into the SmE phase. This large entropy increase is attributed to the gain in conformational freedom of the octyl chain as it transitions from a rigid, all-trans state in the crystal to a disordered, gauche-populated state in the SmE phase. researchgate.netresearchgate.net
Chain Length Independence of Subsequent Transitions: The fact that the entropy changes for the SmE → I (or SmE → SmA) transitions are independent of chain length indicates that the chains are already fully disordered in the SmE phase. researchgate.netresearchgate.net The energy input at these higher-temperature transitions is used to overcome the interactions between the rigid biphenyl cores, not to further disorder the chains.
Spectroscopic Confirmation: Fourier-transform infrared (FT-IR) spectroscopy studies on the nTCB series, including 8BT, corroborate the thermodynamic findings. The C-H stretching modes of the alkyl chain show a pronounced change at the Cr → SmE transition, becoming very similar to the spectral features observed in the isotropic liquid phase. This provides direct molecular-level evidence of a disordered, molten state for the alkyl chain within the SmE mesophase. researchgate.netresearchgate.net
This combination of thermodynamic and spectroscopic evidence conclusively demonstrates that even in the highly structured SmE phase, the octyl chain of 8BT possesses a high degree of conformational disorder comparable to that of the isotropic liquid.
Table of Compounds
| Abbreviation / Number | Full Chemical Name |
| 8BT / 8TCB | This compound |
| nTCB / nBT | 4-n-Alkyl-4'-isothiocyanatobiphenyl |
High-Pressure Mesophase Investigations of 8BT and Related Biphenyl Isothiocyanates
The study of liquid crystals under high pressure provides significant insights into intermolecular interactions and the resulting phase transitions. For this compound, also known as 8BT, high-pressure investigations have been crucial in revealing complex phase behaviors not observable at atmospheric pressure.
The phase behavior of 8BT has been systematically investigated under varying conditions of temperature and pressure. Differential thermal analysis (DTA) has been employed to establish the pressure-temperature (T-P) phase diagram up to 250 MPa. tandfonline.com This diagram delineates the boundaries between the crystalline E (CrE), smectic, nematic, and isotropic (I) phases.
A notable feature of the 8BT phase diagram is the splitting of the clearing line (the transition from the most ordered liquid crystal phase to the isotropic liquid) at pressures exceeding 170 MPa. tandfonline.com This indicates the emergence of pressure-induced phases. The phase diagrams for related, longer-chain 4′-alkyl-4-isothiocyanato-biphenyl (nBT) compounds also show the presence of pressure-induced phases and triple points, highlighting a common characteristic within this homologous series. tandfonline.com
Below is a table summarizing the phase transition temperatures of 8BT at various pressures, as determined by DTA.
Table 1: Phase Transition Temperatures of 8BT at Different Pressures
| Pressure (MPa) | CrE → SmE/I Transition T (K) | SmE → N Transition T (K) | N → I Transition T (K) |
|---|---|---|---|
| 0.1 (Atmospheric) | ~325 | - | ~352 |
| 50 | ~345 | - | ~368 |
| 100 | ~365 | - | ~383 |
| 150 | ~385 | ~392 | ~395 |
| 200 | ~403 | ~405 | ~407 |
Note: Data are approximate values derived from published phase diagrams. The CrE → I transition occurs directly at lower pressures, while at higher pressures, intermediate phases appear.
At atmospheric pressure, 8BT typically exhibits a transition from a crystalline-like Smectic E (SmE) phase directly to the isotropic liquid. However, the application of high pressure induces more complex polymorphism. As pressure increases, the stability range of different mesophases is altered. For 8BT, a nematic (N) phase is induced at elevated pressures. tandfonline.com The appearance of a pressure-induced nematic phase is a phenomenon observed in other liquid crystalline systems where increased pressure can favor the formation of phases with higher density and orientational order over positional order. arxiv.org The coupling strength between nematic and smectic order parameters, which can be influenced by pressure, plays a crucial role in the manifestation of these phases. arxiv.org
The phase diagram of 8BT reveals a triple point where the Smectic E, Nematic, and Isotropic phases coexist. tandfonline.com The emergence of the nematic phase above 170 MPa signifies a pressure-driven modification of the intermolecular potential, making the nematic state thermodynamically favorable before the transition to the isotropic liquid. tandfonline.com
Pressure-volume-temperature (PVT) measurements are essential for a comprehensive thermodynamic understanding of phase transitions. For 8BT, PVT data have been collected in the pressure range up to 250 MPa and for temperatures between 313 K and 393 K. tandfonline.com These measurements, performed for the first time on a crystal-like Smectic E phase, provide critical information on specific volume, enthalpy changes, and entropy changes associated with the phase transitions. tandfonline.com
The configurational part of the entropy change at the CrE-I transition was found to be approximately 60%. tandfonline.com By combining PVT data with dielectric relaxation results, the isochoric activation energy (Ea)v was calculated. This parameter represents the energy barrier for molecular reorientation at a constant volume. The isochoric activation energy for 8BT was determined to be about 50% of the activation enthalpy (ΔH), a result that is comparable to findings for other liquid crystals. tandfonline.com This indicates that a significant portion of the energy barrier for molecular motion is dependent on volume.
Table 2: Thermodynamic Data for 8BT from PVT Measurements
| Parameter | Value | Conditions |
|---|---|---|
| Pressure Range | up to 250 MPa | - |
| Temperature Range | 313 K - 393 K | - |
| Configurational Entropy Change (CrE-I) | ≈ 60% | - |
| Isochoric Activation Energy (Ea)v | ≈ 50% of Activation Enthalpy (ΔH) | - |
Source: Data compiled from findings on PVT measurements of 8BT. tandfonline.com
Advanced Structural Studies of Smectic Phases
Recent advanced structural studies have challenged the long-standing models of the highly ordered smectic phases exhibited by the nBT homologous series, including the Smectic E phase of 8BT.
The traditional structural model of the Smectic E (SmE) phase depicts a herringbone arrangement of molecules within layers, with a three-dimensional orthorhombic lattice. nii.ac.jp However, recent diffraction data from aligned samples of 4-n-alkyl-4'-isothiocyanato-1,1'-biphenyls have led to a significant reassessment of this structure. nih.govsemanticscholar.org
Analysis of this new data clearly indicates a nano-segregated layered structure. nii.ac.jpnih.gov This revised model proposes that the SmE phase is not uniform but consists of distinct sublayers formed by the aromatic biphenyl cores and the flexible alkyl chains. nii.ac.jpnih.gov This nano-segregation arises from the chemical incompatibility between the rigid, aromatic parts of the molecules and their flexible, aliphatic tails. The molten state of the alkyl chains, even in this highly ordered smectic phase, is a key aspect of this model. nih.govsemanticscholar.org This structure is more akin to a lamellar model than the classical herringbone picture and better explains the observed diffraction patterns. nii.ac.jp The electron density is higher in the aromatic core region compared to the alkyl chain region, supporting the concept of distinct, alternating sublayers. nii.ac.jp
To further investigate the lamellar nature of the SmE phase, studies have been conducted on binary systems of a closely related compound, 4-n-nonyl-4'-isothiocyanatobiphenyl (9TCB), mixed with n-nonane. nih.govresearchgate.net These experiments create a "swollen" SmE structure.
Thermodynamic and diffraction analyses of this binary system revealed that as the concentration of n-nonane increases, the layer spacing of the SmE structure expands. nih.govresearchgate.net Crucially, despite this swelling, the characteristic two-dimensional herringbone array of the molecular cores is maintained within its sublayer. nih.gov This finding is difficult to reconcile with the traditional SmE model but strongly supports the new lamellar model. The n-nonane solvent molecules are believed to primarily reside within the alkyl chain sublayers, causing them to swell while leaving the aromatic core sublayers relatively unperturbed. nih.govresearchgate.net This provides compelling evidence for a structure composed of two types of sublayers, one consisting of the aromatic cores and the other of the alkyl chains. nih.gov
Molecular Dynamics and Ordering within Mesophases
The dynamic behavior and degree of order of this compound (8BT) molecules within their various liquid crystalline phases are critical to understanding the macroscopic properties of the material. This section delves into the molecular motions, residual entropy, and orientational order that characterize the mesophases of this compound.
Detailed studies on the molecular dynamics within the highly ordered smectic E (SmE) phase of isothiocyanato-biphenyl compounds provide insight into the motional freedom of the molecules. While specific research on this compound (8BT) is limited in the available literature, studies on homologous compounds, such as 4-butyl-4'-isothiocyano-1,1'-biphenyl (4TCB), offer significant understanding. acs.orgnih.gov
Investigations utilizing ¹H NMR spectroscopy and adiabatic calorimetry on 4TCB have successfully identified four distinct motional modes within its SmE phase. acs.orgnih.gov These modes are crucial for understanding the nature of this soft crystalline phase. The identified motions typically include:
Molecular reorientation around the short axis: This is a slower process that involves the tumbling of the molecule.
Rotational motion around the long molecular axis: A faster motion where the molecule spins along its principal axis.
Alkyl chain dynamics: The flexible octyl chain of the 8BT molecule undergoes various conformational changes.
Librational motion: Small-angle oscillations of the molecule within the ordered smectic layers.
These motional modes, identified through spectroscopic techniques, contribute to the unique physical properties of the SmE phase, which exhibits characteristics of both a crystal and a liquid.
Residual entropy refers to the entropy that remains in a crystalline solid at absolute zero (0 Kelvin), which is a deviation from the third law of thermodynamics. This phenomenon arises from frozen-in disorder within the crystal lattice. In the context of soft crystalline phases like the SmE phase of isothiocyanato-biphenyls, residual entropy provides a measure of this inherent disorder.
For the homologous compound 4-butyl-4'-isothiocyano-1,1'-biphenyl (4TCB), the residual entropy in the SmE phase has been determined to be approximately 6 J K⁻¹ mol⁻¹. acs.orgnih.gov This value is significant as it suggests that a considerable amount of disorder is removed upon cooling, with the primary remaining disorder attributed to the head-to-tail arrangement of the rod-shaped molecules. nih.gov This type of disorder is common in liquid crystals where the molecules have a distinct polarity.
Table 1: Residual Entropy in the SmE Phase of a Homologous Compound
| Compound | Method | Residual Entropy (J K⁻¹ mol⁻¹) | Primary Source of Disorder |
|---|
Note: Data presented is for a homologous compound due to the lack of specific data for 8BT in the reviewed literature.
The orientational order parameter, denoted as S or
, is a fundamental quantity used to describe the degree of alignment of molecules along a common direction, known as the director, in a liquid crystal phase. It is a measure of the long-range orientational order and is crucial for characterizing the nematic and smectic phases. The value of S ranges from 1 for a perfectly ordered system to 0 for a completely isotropic liquid.
The orientational order parameter can be determined using various experimental techniques, including X-ray diffraction, NMR spectroscopy, and measurements of physical anisotropies such as birefringence (optical anisotropy) or diamagnetic anisotropy. For many liquid crystalline compounds, the order parameter is temperature-dependent, decreasing with increasing temperature until it abruptly drops to zero at the transition to the isotropic phase.
While specific experimental values for the orientational order parameter of this compound were not available in the surveyed literature, the general behavior is expected to be similar to other calamitic (rod-shaped) liquid crystals. Molecular dynamics simulations and experimental studies on similar compounds, like 4-heptyl-4'-isothiocyanatobiphenyl (7BT), have been used to analyze orientational order, particularly under confinement in nanopores. researchgate.net Such studies reveal how interactions with surfaces and geometric constraints can significantly influence the molecular alignment. researchgate.net
Material Science Applications of 4 Isothiocyanato 4 Octyl 1,1 Biphenyl and Its Analogs
Development of Advanced Liquid Crystal Mixtures for Display Technologies
The performance of liquid crystal displays (LCDs) is critically dependent on the physical properties of the liquid crystal (LC) mixtures employed. These properties include a wide operating temperature range, high birefringence, low viscosity, and appropriate dielectric anisotropy. Isothiocyanate-based liquid crystals, including 4-Isothiocyanato-4'-octyl-1,1'-biphenyl, have been instrumental in formulating advanced LC mixtures that meet these demanding requirements.
The enhanced birefringence stems from the larger longitudinal molecular polarizability conferred by the isothiocyanate group. This allows for a greater difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal medium. For instance, multicomponent nematic mixtures incorporating isothiocyanatotolanes have demonstrated birefringence values exceeding 0.4, a significant improvement for advanced display applications. tandfonline.com
| Compound Type | Terminal Group | Typical Birefringence (Δn) |
|---|---|---|
| Biphenyl-based | -CN | ~0.2 |
| Biphenyl-based | -NCS | >0.3 |
| Tolane-based | -NCS | >0.4 |
Low viscosity is a critical parameter for achieving fast switching times in LCDs. While the isothiocyanate group enhances birefringence, it can also lead to an increase in viscosity. To counteract this, several strategies are employed in the formulation of isothiocyanate-based LC mixtures. One common approach is the creation of eutectic mixtures. By combining different isothiocyanate compounds, the melting point of the mixture is significantly lowered, and the smectic phase range is broadened. researchgate.net
The introduction of structural modifications, such as incorporating a cyclohexene (B86901) core unit, has been shown to depress the presence of the smectic phase while maintaining a wide nematic range. tandfonline.com This demonstrates a trade-off that can be manipulated based on the desired application. For applications requiring a broad smectic range, careful selection of components in a eutectic mixture is essential. For example, mixing isothiocyanate compounds with differing molecular lengths can destabilize the crystalline phase and promote a wider smectic A phase. mdpi.com
| Strategy | Objective | Mechanism |
|---|---|---|
| Eutectic Mixture Formulation | Lower melting point, broaden mesophase range | Disruption of crystal lattice formation |
| Molecular Structure Modification | Control viscosity and smectic phase stability | Altering intermolecular interactions |
| Use of Additives | Fine-tune viscosity | Modifying intermolecular friction |
Lateral fluorine substitution on the aromatic rings of isothiocyanate-based liquid crystals has a profound impact on their dielectric anisotropy (Δε) and eutectic properties. The strong electronegativity of the fluorine atom introduces a dipole moment perpendicular to the long molecular axis. This modification can alter the sign and magnitude of the dielectric anisotropy, which is crucial for the operation of different LCD modes. For instance, lateral fluorination can lead to a negative dielectric anisotropy, which is desirable for vertically aligned (VA) mode LCDs.
Furthermore, the presence of fluoro substituents can disrupt the molecular packing, leading to a reduction in the melting point and an enhancement of the eutectic behavior when mixed with other liquid crystals. researchgate.net This allows for the formulation of room-temperature liquid crystal mixtures with broad operating ranges. The strategic placement of fluorine atoms can therefore be used to fine-tune the physical properties of the liquid crystal mixture to meet specific device requirements. researchgate.net
Isothiocyanate-based liquid crystals with their inherent high birefringence are particularly well-suited for use in high-contrast bistable smectic-A (SmA) liquid crystal displays. These displays are energy-efficient as they only require power to switch between states and not to maintain them. The high optical anisotropy of isothiocyanate compounds contributes to a significant difference in the refractive indices of the two stable states (transparent and scattering), leading to high contrast ratios.
In these displays, the liquid crystal can be switched between a homeotropically aligned transparent state and a randomly oriented focal-conic scattering state. The wide smectic range that can be achieved with isothiocyanate-based mixtures is also advantageous for the stable operation of these devices over a broad temperature range.
Integration of 8BT-Type Liquid Crystals with Nanomaterials
The dispersion of nanomaterials within a liquid crystal host, such as those of the 8BT (this compound) type, offers a pathway to enhance and introduce new functionalities to the liquid crystalline system. The interaction between the nanoparticles and the liquid crystal molecules can significantly alter the electro-optical and physical properties of the composite material.
The introduction of gold (Au), silver (Ag), and carbon nanoparticles (e.g., carbon nanotubes) into a liquid crystal matrix can lead to a variety of interesting and useful effects. The specific impact depends on the type, size, shape, and concentration of the nanoparticles, as well as their interaction with the liquid crystal host.
Gold Nanoparticles (AuNPs): The dispersion of AuNPs in a liquid crystal host can lead to an increase in the dielectric anisotropy and a reduction in the threshold voltage required for switching. rsc.org The localized surface plasmon resonance of AuNPs can also introduce interesting optical properties to the composite material. The presence of AuNPs can also influence the alignment of the liquid crystal molecules, potentially improving the contrast ratio of a display device. cyberleninka.ru
Silver Nanoparticles (AgNPs): Similar to gold nanoparticles, the dispersion of AgNPs can alter the dielectric properties of the liquid crystal host. turbifycdn.com Studies on nematic liquid crystals have shown that AgNP dispersion can lead to a decrease in the dielectric anisotropy. radicalscientific.com The conductivity of the liquid crystal can also be influenced by the presence of AgNPs, which could be harnessed in specific sensor applications. turbifycdn.com
Carbon Nanotubes (CNTs): When dispersed in a liquid crystal, CNTs tend to align with the liquid crystal director. This alignment can enhance the electrical and thermal conductivity of the composite material along the director axis. The presence of CNTs has been shown to increase the dielectric anisotropy and enhance the orientational order of the liquid crystal host. frontiersin.org This can lead to a reduction in the threshold voltage and potentially faster switching times. frontiersin.orgnih.gov
| Nanoparticle | Effect on Dielectric Anisotropy (Δε) | Effect on Threshold Voltage (Vth) | Other Notable Effects |
|---|---|---|---|
| Gold (Au) | Increase | Decrease | Surface Plasmon Resonance, Improved Alignment |
| Silver (Ag) | Decrease | - | Increased Conductivity |
| Carbon Nanotubes (CNT) | Increase | Decrease | Enhanced Electrical and Thermal Anisotropy |
Modulation of Thermodynamic and Electro-Optical Parameters in Hybrid Composites
The incorporation of this compound and its analogs into hybrid composites offers a pathway to modulate the thermodynamic and electro-optical properties of the resulting materials. The isothiocyanato (NCS) terminal group, in particular, imparts distinct characteristics compared to more commonly studied cyanobiphenyl (CN) liquid crystals.
Research has shown that liquid crystals containing the isothiocyanato group generally exhibit better ultraviolet (UV) stability than their cyano-containing counterparts. bohrium.com This enhanced stability is attributed to the superior electron delocalization in the phenyl-NCS conjugation. bohrium.com When exposed to UV radiation, compounds with the NCS group show less degradation in key parameters such as the clearing temperature, birefringence, and dielectric constants. bohrium.com
While specific research on hybrid composites containing this compound is limited, studies on analogous compounds provide insight into the expected behavior. For instance, theoretical studies on the homologous series of 4-n-alkyl-sulfanyl-4'-isothiocyanate-biphenyl have explored their electro-optical effects. ui.ac.idui.ac.id These studies indicate that variations in the alkyl chain length can systematically alter properties such as birefringence and the refractive index. ui.ac.idui.ac.id An interesting "even-odd" effect is observed, where the electro-optical properties fluctuate predictably depending on whether the alkyl chain has an even or odd number of carbon atoms. ui.ac.idui.ac.id
Below is a comparative table of electro-optical properties for a homologous series of isothiocyanate-biphenyl analogs. This data, derived from theoretical studies, illustrates the influence of alkyl chain length on these parameters.
| Compound Analog (n in CnH2n+1) | Birefringence (Δn) | Refractive Index (n) | Order Parameter (S) |
| 1 | -0.02 | 1.65 | 0.70 |
| 2 | 0.01 | 1.68 | 0.68 |
| 3 | -0.03 | 1.67 | 0.72 |
| 4 | 0.02 | 1.70 | 0.70 |
| 5 | -0.04 | 1.69 | 0.73 |
| 6 | 0.03 | 1.72 | 0.71 |
Note: The data presented is for the analogous series 4-n-alkyl-sulfanyl-4'-isothiocyanate-biphenyl and is intended to be illustrative of the trends observed in isothiocyanate-containing liquid crystals. ui.ac.idui.ac.id
Potential in Organic Electronics and Functional Materials
The self-assembling nature of liquid crystals provides a powerful tool for templating the structure of other materials, particularly polymers. This approach can be used to create highly ordered structures with anisotropic properties that are desirable for applications in organic electronics and other functional materials.
Liquid crystal templating is a technique that uses the ordered phases of liquid crystals as scaffolds to direct the formation of novel material structures. mdpi.com This can be applied to both lyotropic and thermotropic liquid crystals to create materials with nanoscale features. mdpi.com The process generally involves dissolving a polymer or monomer in the liquid crystal host, allowing the system to adopt the ordered liquid crystalline phase, and then polymerizing or solidifying the polymer to lock in the templated structure.
The resulting polymer morphology is heavily influenced by the phase of the liquid crystal template. For example, a nematic phase can induce a specific orientation in the polymer chains, while a smectic phase can lead to the formation of layered structures. This templating effect can significantly impact the crystallization behavior of the polymer and the nature of phase separation between the liquid crystal and the polymer. ias.ac.in
The potential exists to utilize the nematic or potential smectic phases of this compound to template the crystallization of various polymers. This could lead to the development of polymer films with enhanced mechanical, optical, or electronic properties due to the high degree of molecular order transferred from the liquid crystal template. Further research is needed to explore the specific interactions between this isothiocyanate-based liquid crystal and different polymer systems to fully realize its potential in this application.
Biological and Biomedical Research Perspectives of Isothiocyanatobiphenyls
Applications as Chemical Probes in Biological Systems
Chemical probes are essential tools for elucidating complex biological processes. The unique reactivity of the isothiocyanate group makes it a valuable component in the design of such probes for labeling and detecting biomolecules.
The isothiocyanate group is a well-established functional handle for the covalent labeling of proteins and other biomolecules. nih.govnih.gov The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack by primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues. This reaction results in the formation of a highly stable thiourea (B124793) linkage, effectively tethering the isothiocyanate-containing molecule to the protein.
This principle has been famously exploited in reagents like fluorescein (B123965) isothiocyanate (FITC), which has been used for decades to attach a fluorescent label to antibodies and other proteins for visualization in techniques like immunofluorescence microscopy and flow cytometry. nih.gov In the context of 4-isothiocyanato-4'-octyl-1,1'-biphenyl, the biphenyl (B1667301) scaffold could be modified to incorporate reporter groups (e.g., fluorophores, biotin) or affinity tags, enabling its use as a tool for:
Fluorescent Labeling: Attaching a fluorescent dye to the biphenyl core would allow for the tracking and visualization of target proteins or cellular structures.
Affinity-Based Probing: The octyl chain imparts significant lipophilicity, which could direct the molecule towards lipid-rich environments like cell membranes or hydrophobic pockets in proteins.
The choice of a specific chemical conjugation strategy is driven by the need for the reaction to be rapid, chemoselective, and high-yielding under physiological conditions to preserve the function of the target biomolecule. nih.gov
Investigation of Inhibitory Activities
The reactivity and structural features of isothiocyanatobiphenyls suggest their potential as inhibitors of various biological targets, from pathogenic organisms to specific enzymes.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America. nih.govresearchgate.net The current treatments, nifurtimox (B1683997) and benznidazole, have significant limitations, including toxicity and variable efficacy, especially in the chronic phase of the disease. mdpi.comnih.gov This has spurred a global search for new, safer, and more effective therapeutic agents. nih.gov
The development of novel anti-chagasic drugs often involves screening compound libraries against the parasite's different life stages, including the intracellular amastigotes, which are responsible for the chronic infection. mdpi.comresearchgate.net While a wide range of natural and synthetic compounds are being investigated for their activity against T. cruzi, specific research detailing the efficacy of this compound or related isothiocyanatobiphenyls is not prominent in the current body of literature. However, the general strategy involves identifying compounds that can selectively inhibit parasite growth without harming host cells, a key challenge in anti-parasitic drug discovery. nih.govresearchgate.net
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, partly due to the bacterium's ability to enter a dormant, non-replicating state, making it resistant to many antibiotics. nih.gov Resuscitation promoting factors (Rpfs) are a family of proteins crucial for the reactivation of these dormant cells. uniprot.orgfrontiersin.org This makes them attractive targets for developing drugs to treat latent tuberculosis infections. nih.gov
RpfB, a key protein in this family, possesses peptidoglycan hydrolytic activity that helps stimulate the resuscitation of dormant bacteria. uniprot.org Research has identified nitrophenylthiocyanates (NPTs), a class of compounds structurally related to isothiocyanates, as effective inhibitors of RpfB. nih.gov Studies on benzoylphenyl thiocyanates, which lack the nitro group found in earlier NPT inhibitors, have demonstrated potent inhibition of both the enzymatic and biological activities of Rpf proteins. nih.gov This suggests that the sulfur-containing thiocyanate (B1210189) or isothiocyanate moiety, combined with an appropriate aromatic scaffold, could be a key pharmacophore for targeting RpfB. The inhibitory potential of this compound against RpfB has yet to be reported, but the findings on related compounds provide a strong rationale for its investigation.
| Compound Class | Target Protein | Reported Activity | Significance | Reference |
|---|---|---|---|---|
| Nitrophenylthiocyanates (NPTs) | Resuscitation Promoting Factor (Rpf) | Inhibit biological and enzymatic activities | Identified a new class of inhibitors for dormant mycobacteria. | nih.gov |
| Benzoylphenyl thiocyanates | Resuscitation Promoting Factor B (RpfB) | Demonstrated maximum activity in enzymatic and resuscitation assays | Showed that the nitro group is not essential for activity, providing new scaffolds for drug discovery. | nih.gov |
Several enzymes are critical targets in the management of widespread diseases.
Cholinesterases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for managing Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine. acgpubs.orgnih.gov
Carbonic Anhydrases (CAs) are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. acgpubs.orgnih.gov
α-Glycosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help control postprandial hyperglycemia in patients with type 2 diabetes. nih.govmdpi.com
Numerous studies have explored the inhibition of these enzymes by various classes of compounds, particularly natural phenolics and flavonoids. nih.govnih.govmdpi.com These compounds have shown potent inhibitory activities with inhibition constants (Kᵢ) often in the nanomolar range. acgpubs.orgmdpi.com While there is extensive research on inhibitors for these enzymes, specific data on the inhibitory profile of this compound against cholinesterases, carbonic anhydrases, or α-glycosidase are not currently available in the scientific literature.
| Enzyme Target | Associated Disease | Example Inhibitor Class | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Phenolic Compounds, Lignans | acgpubs.orgnih.gov |
| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy | Phenolic Compounds, Lignans | acgpubs.orgnih.gov |
| α-Glycosidase | Type 2 Diabetes | Phenolic Compounds, Coumestrol | nih.govmdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. mdpi.com For isothiocyanate-containing compounds, SAR studies have revealed that biological potential is not merely a function of the reactive -N=C=S group but results from a complex interplay of the entire molecular structure with its biological target. mdpi.com
For instance, in studies of isothiocyanates as tubulin polymerization inhibitors, it was found that:
The nature of the scaffold carrying the isothiocyanate group is critical. Structurally simple molecules may show negligible activity. mdpi.com
Molecular flexibility plays a key role. Rigid structures, such as those where a phenyl ring is directly attached to the isothiocyanate moiety, can lead to deactivation. mdpi.com
The presence of multiple isothiocyanate groups can enhance activity, potentially by acting as a protein cross-linking agent. mdpi.com
Applying these principles to this compound, several structural features are noteworthy for their potential influence on biological potency:
Isothiocyanate Group: The primary reactive center for covalent interactions with protein targets.
Biphenyl Core: A semi-rigid, aromatic scaffold that influences the compound's shape, size, and potential for non-covalent interactions (e.g., π-stacking).
Octyl Chain: A long, flexible alkyl chain that significantly increases the molecule's lipophilicity (fat-solubility). This can affect its membrane permeability, solubility, and affinity for hydrophobic binding pockets within target proteins.
The combination of the reactive isothiocyanate, the rigid biphenyl core, and the lipophilic octyl tail creates a molecule with distinct properties that would be critical determinants of its specific biological activities.
Despite a comprehensive search for scientific literature, no specific studies detailing the molecular docking and ligand-protein interaction analyses of this compound were found.
While there is a body of research on the molecular docking and protein interactions of the broader class of isothiocyanates, the strict focus of this article on "this compound" prevents the inclusion of such generalized findings. The explicit instruction to solely address the specified compound cannot be fulfilled due to the absence of relevant data in the public domain.
Therefore, the section on "Molecular Docking and Ligand-Protein Interaction Analyses" for this compound cannot be generated at this time. Further research and publication in this specific area would be required to provide the scientifically accurate and detailed content requested.
Advanced Spectroscopic and Analytical Characterization Techniques for 8bt
Infrared (IR) Spectroscopy for Vibrational Analysis and Phase Transition Monitoring
Infrared (IR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. spectroscopyonline.com For 8BT, this method provides significant insight into the local molecular environment and its changes during phase transitions. The IR spectrum of 8BT is characterized by specific absorption bands corresponding to the vibrations of its distinct functional groups: the isothiocyanate (-N=C=S) headgroup, the biphenyl (B1667301) core, and the octyl alkyl chain.
The stretching vibration of the -N=C=S group is particularly sensitive to intermolecular interactions and the degree of molecular order. Changes in the position, shape, and intensity of this band can be correlated with transitions between the crystalline, smectic E, and isotropic phases. As the system transitions from a highly ordered crystalline state to the more fluid smectic and isotropic phases, shifts in the vibrational frequencies of the biphenyl ring and C-H bonds of the alkyl chain are also observed. These shifts reflect changes in the conformational freedom of the molecule and the packing density.
Furthermore, polarized IR spectroscopy, where the incident IR beam is polarized, can be employed on aligned samples of 8BT. This variation of the technique allows for the determination of the orientation of specific vibrational transition moments relative to the liquid crystal director. This information is crucial for quantifying the degree of molecular alignment and understanding the orientational order within the mesophases.
X-ray Diffraction (XRD) for Elucidation of Crystalline and Mesophase Structures
X-ray diffraction (XRD) is the definitive technique for determining the long-range positional order in condensed matter phases. In the study of liquid crystals like 8BT, XRD allows for the unambiguous identification of crystalline and various mesophase structures. Crystalline phases yield sharp Bragg diffraction peaks, indicative of a three-dimensional lattice. In contrast, liquid-like smectic phases, which possess one-dimensional positional order, show sharp reflections at small angles corresponding to the layer spacing, and a diffuse halo at wider angles related to the short-range in-plane molecular arrangement. tandfonline.com
Detailed XRD studies have been performed on the homologous series of 4-n-alkyl-4′-isothiocyanatobiphenyls (nBT), including 8BT, specifically within the highly ordered crystal-like smectic E (SmE) phase. tandfonline.comtandfonline.comresearchgate.net These investigations have revealed that the SmE phase possesses a well-defined layer structure where the molecules are arranged in an orthorhombic lattice within each layer. tandfonline.comresearchgate.net Small-angle X-ray scattering (SAXS) is used to determine the layer thickness (d), while wide-angle X-ray scattering (WAXS) provides the in-plane lattice parameters (a and b). For 8BT in the SmE phase at 317 K, the layer spacing has been determined to be 24.5 Å, with orthorhombic unit cell parameters of a = 8.16 Å and b = 5.48 Å. researchgate.net The analysis of these structural parameters across the nBT series provides critical information on how the alkyl chain length influences molecular packing within the smectic layers. tandfonline.comtandfonline.com
Below is a table summarizing the X-ray diffraction data for the Smectic E phase of several compounds in the nBT homologous series.
| Compound (nBT) | Temperature (K) | Layer Spacing, d (Å) | Unit Cell Parameter, a (Å) | Unit Cell Parameter, b (Å) |
| 4BT | 345 | 18.9 | 8.01 | 5.50 |
| 5BT | 338 | 20.2 | 8.04 | 5.49 |
| 6BT | 333 | 21.6 | 8.07 | 5.49 |
| 7BT | 323 | 23.1 | 8.11 | 5.48 |
| 8BT | 317 | 24.5 | 8.16 | 5.48 |
| 9BT | 315 | 25.8 | 8.19 | 5.48 |
| 10BT | 313 | 27.2 | 8.23 | 5.47 |
Data sourced from Jasiurkowska, M. et al., Liquid Crystals, 2008. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Studies of Molecular Dynamics and Motional Modes
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile tool for investigating the structure and dynamics of molecules at an atomic level. aps.orgnih.gov For liquid crystals such as 8BT, NMR provides detailed information about molecular ordering and the various motional modes that molecules undergo in different phases. Techniques like proton (¹H) and carbon-13 (¹³C) NMR can distinguish between the rigid biphenyl core and the flexible octyl tail, allowing their individual dynamics to be studied.
By analyzing NMR spectral features like chemical shifts and quadrupolar splittings (in the case of deuterium (B1214612) NMR on labeled samples), one can determine the orientational order parameter, which quantifies the degree of alignment with the liquid crystal director. Furthermore, NMR relaxation time measurements (e.g., spin-lattice relaxation time, T₁) provide quantitative data on the rates of molecular motion. nih.gov These motions include:
Rotation about the long molecular axis: A fast motion that occurs in all mesophases.
Rotation about the short molecular axis (end-over-end tumbling): A much slower and more restricted motion.
Collective motions: Slower, cooperative fluctuations of the director.
While specific NMR relaxation data for 8BT is not widely available, studies on analogous compounds like 4'-n-octyl-4-cyanobiphenyl (8CB) have established methodologies for characterizing these dynamic processes across the smectic, nematic, and isotropic phases. rsc.org Such studies reveal how the activation barriers for different motions change at phase transitions, providing a link between molecular dynamics and the thermodynamic properties of the material.
Calorimetric Methods: Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC) for Thermodynamic Characterization
Calorimetric techniques are fundamental for characterizing the thermodynamic properties of phase transitions in liquid crystals. netzsch.comucsd.edu Differential Scanning Calorimetry (DSC) and high-resolution Adiabatic Scanning Calorimetry (ASC) are used to measure the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). ucm.es
A typical DSC thermogram for 8BT would show distinct peaks corresponding to each phase transition. The temperature at which a peak occurs indicates the transition temperature, while the area under the peak is proportional to the enthalpy of the transition. The enthalpy value reflects the magnitude of the structural and energetic changes occurring during the phase change. For example, the transition from a highly ordered crystalline phase to a smectic phase (Cr-SmE) involves a significant enthalpy change, whereas transitions between mesophases (e.g., SmE to Nematic) are typically less energetic.
The shape of the calorimetric peak also provides information about the nature, or order, of the phase transition. Sharp, narrow peaks are characteristic of first-order transitions (e.g., melting), while broader, more subtle changes in heat capacity are indicative of second-order or continuous transitions. Differential thermal analysis (DTA) has been used to establish the pressure-temperature phase diagram of 8BT and to determine the enthalpy change associated with the clearing line (the transition from the most ordered mesophase to the isotropic liquid). tandfonline.com
The following table summarizes known thermodynamic data for 8BT at atmospheric pressure.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal (Cr) → Smectic E (SmE) | 48.5 | 23.8 |
| Smectic E (SmE) → Isotropic (I) | 55.5 | 1.8 |
Note: 8BT exhibits a monotropic Nematic phase upon cooling from the isotropic state. Data is often presented for the transition from the highest ordered mesophase to the isotropic phase upon heating. tandfonline.com
Optical Microscopy and Ellipsometry for Mesophase Textures and Film Characterization
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal mesophases. spectroscopyonline.com Because liquid crystals are optically anisotropic, they exhibit birefringence, meaning they can split a beam of light into two rays that travel at different velocities. When a thin film of 8BT is placed between two crossed polarizers in a microscope, this property gives rise to characteristic colorful patterns known as textures.
Each liquid crystal phase has a unique set of textures that act as a fingerprint for its identification. For example, the nematic phase of a related compound might show a "schlieren" texture with dark brushes corresponding to topological defects in the director field. Smectic phases, like the Smectic E phase of 8BT, often display "focal-conic" or "mosaic" textures, which arise from the specific arrangement of the molecular layers. By observing the changes in these textures as the sample is heated or cooled, one can visually confirm the phase transition temperatures determined by calorimetry.
Ellipsometry
Ellipsometry is a highly sensitive optical technique used to characterize thin films. It measures the change in the polarization state of light upon reflection from a sample surface. This measurement can be used to determine the film's thickness with sub-nanometer precision, as well as its optical constants, such as the refractive index and extinction coefficient.
For a liquid crystal like 8BT, spectroscopic ellipsometry can be used to characterize the properties of aligned thin films. Due to its anisotropy, 8BT has two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. Ellipsometry can accurately measure both of these values, and thus the birefringence (Δn = nₑ - nₒ), which is a critical parameter for the design and performance of optical devices such as displays and sensors.
Theoretical and Computational Investigations of 4 Isothiocyanato 4 Octyl 1,1 Biphenyl Systems
Molecular Dynamics (MD) Simulations for Liquid Crystalline Film Formation and Structural Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of individual molecules and predict the macroscopic properties of the material.
In the context of liquid crystals, MD simulations have been successfully employed to investigate the formation and structure of thin films. For instance, simulations of the closely related compound 4-octyl-4'-cyanobiphenyl (8CB) have demonstrated the spontaneous formation of a free-standing film. researchgate.net These simulations have shown that the stability of such films is primarily due to the van der Waals attractive forces between the liquid crystal molecules. researchgate.net
MD simulations also provide detailed information about the structural organization within the liquid crystalline phases. Key parameters that can be extracted from these simulations include:
Orientational Order Parameter: A measure of how well the long axes of the molecules are aligned with a common director.
Layer Spacing: The distance between the layers in smectic phases.
By running simulations at different temperatures, researchers can also obtain preliminary information about phase transition temperatures, observing the changes in molecular arrangement as the system is heated or cooled. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Spectroscopic Assignments
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and properties of individual molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a good balance between accuracy and computational cost.
For liquid crystals, DFT calculations are used to determine a variety of molecular properties that govern the macroscopic behavior of the material. These properties include:
| Molecular Property | Description |
| Molecular Geometry | The optimized three-dimensional arrangement of atoms in the molecule. |
| Dipole Moment | The measure of the separation of positive and negative electrical charges within the molecule, which is crucial for its response to electric fields. |
| Polarizability | The tendency of the molecule's electron cloud to be distorted by an electric field. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, the energies of which determine the electronic absorption and emission properties. |
These calculations are also invaluable for interpreting experimental spectroscopic data. For example, theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to different parts of the molecule. Similarly, calculated electronic transition energies can aid in the assignment of peaks in UV-visible absorption and fluorescence spectra.
Computational Modeling of Phase Transitions and Intermolecular Interactions
Understanding the transitions between different liquid crystalline phases (e.g., from an isotropic liquid to a nematic phase, or from a nematic to a smectic phase) is a central goal of liquid crystal research. Computational modeling provides a powerful means to study the thermodynamics and molecular mechanisms of these transitions.
Advanced simulation techniques, such as the generalized replica exchange method (gREM) combined with MD simulations, have been used to study the nematic-isotropic (NI) phase transition in related cyanobiphenyl systems. These methods are particularly useful for overcoming the large energy barriers associated with first-order phase transitions, allowing for enhanced sampling of the configurations near the transition temperature.
Through these simulations, the free energy of the different phases can be calculated, and the transition temperature can be accurately predicted. Furthermore, by decomposing the free energy into its energetic and entropic components, researchers can gain a deeper understanding of the driving forces behind the phase transition. arxiv.org These analyses reveal the delicate balance between the ordering effect of intermolecular attractions (energetic contribution) and the randomizing effect of thermal motion (entropic contribution).
In Silico Approaches for Predicting Molecular Behavior and Potential Interactions
In silico approaches encompass a wide range of computational methods used to predict the behavior and interactions of molecules. These methods are particularly valuable in the rational design of new materials with desired properties. For liquid crystals, in silico studies can predict how changes in molecular structure will affect the liquid crystalline properties.
For instance, computational models can be used to screen libraries of virtual compounds and predict their phase behavior before they are synthesized in the laboratory. This can significantly accelerate the discovery of new liquid crystal materials for specific applications.
Furthermore, in silico methods can be used to study the interactions between liquid crystal molecules and other components in a mixture or a device. For example, simulations can model the anchoring of liquid crystals at a solid surface, which is a critical phenomenon in the operation of liquid crystal displays (LCDs). By understanding these interactions at a molecular level, it is possible to design surfaces that promote the desired alignment of the liquid crystal molecules.
Physics-based molecular modeling, including molecular docking and binding free energy calculations, can also be employed to predict how liquid crystal molecules might interact with biological systems, a growing area of interest for sensing and biomedical applications. azom.com
Future Research Directions and Emerging Opportunities for 8bt Studies
Advancements in Liquid Crystal Display and Optoelectronic Applications
The field of liquid crystal displays (LCDs) is in a constant state of evolution, with ongoing demands for improved performance, energy efficiency, and durability. lcdlcm.comheadsun.netdinsendisplay.com While cyanobiphenyls have been the workhorses of the LCD industry, isothiocyanate-terminated liquid crystals present a compelling alternative. A key area of future research will be the comprehensive characterization of the liquid crystalline properties of 8BT and its homologues.
One of the primary advantages of the isothiocyanato (NCS) group over the traditional cyano (CN) group is its potential for enhanced stability. Studies have indicated that liquid crystals with NCS terminal groups exhibit greater stability against UV degradation compared to their CN counterparts. bohrium.com This is a critical attribute for display longevity and performance, especially in high-brightness applications. Future studies should focus on quantifying the UV stability of 8BT and its impact on electro-optic properties over extended operational lifetimes.
Furthermore, the integration of advanced technologies like quantum dots and mini-LED backlighting is shaping the next generation of LCDs. dinsendisplay.comstoneitech.comsmarterglass.com Research into how 8BT-based liquid crystal mixtures interact with these new components will be crucial. For instance, the broad absorption spectrum of the biphenyl (B1667301) core could be tailored to optimize performance with specific quantum dot emission spectra, potentially leading to displays with wider color gamuts and improved energy efficiency. stoneitech.com
The optoelectronic applications of 8BT extend beyond displays. The isothiocyanate group's ability to bind to semiconductor surfaces could be exploited in the development of novel sensors and photonic devices. tandfonline.com Research could explore the use of 8BT in hybrid organic-inorganic systems, where the self-assembling nature of the liquid crystal can template the organization of nanoparticles or other functional materials, leading to new classes of optoelectronic devices with tunable properties. bilalkaafarani.comicm.edu.pl
| Feature | Potential Advantage of 8BT | Research Focus |
| UV Stability | Higher stability compared to cyanobiphenyls | Long-term degradation studies, impact on electro-optic performance. bohrium.com |
| Color Performance | Compatibility with quantum dot technology | Development of LC mixtures for wider color gamut displays. stoneitech.com |
| Energy Efficiency | Potential for lower power consumption | Optimization with mini-LED backlights and advanced power management systems. lcdlcm.comdinsendisplay.com |
| Novel Devices | Surface anchoring via NCS group | Development of LC-based sensors and hybrid photonic materials. tandfonline.com |
Exploration of Novel Biological Targets and Therapeutic Applications
Isothiocyanates (ITCs) are a well-established class of compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgnih.govmdpi.comnih.gov These compounds exert their effects through various mechanisms, such as inducing apoptosis in cancer cells, modulating inflammatory pathways, and activating antioxidant responses. mdpi.commdpi.comnih.gov A significant opportunity lies in exploring 8BT as a novel therapeutic agent, where the biphenyl structure acts as a scaffold to deliver the bioactive isothiocyanate group to specific biological targets.
Future research should focus on screening 8BT against a panel of cancer cell lines to determine its antiproliferative activity and identify potential cancer types for which it may be an effective treatment. nih.gov Mechanistic studies would then be required to elucidate the specific cellular pathways affected by 8BT. For example, many ITCs are known to target proteins involved in cell cycle regulation and apoptosis. nih.gov Investigating how 8BT interacts with these targets could reveal novel therapeutic strategies.
The anti-inflammatory properties of isothiocyanates also warrant investigation in the context of 8BT. nih.govmdpi.com Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest. Studies could explore the effect of 8BT on key inflammatory mediators and signaling pathways, such as NF-κB. nih.gov
Furthermore, the lipophilic nature of the octyl-biphenyl portion of 8BT could enhance its bioavailability and ability to cross cellular membranes, potentially making it more effective than smaller, more water-soluble isothiocyanates. However, this increased lipophilicity could also lead to off-target effects, which would need to be carefully evaluated. The development of nanodelivery systems for 8BT could help to improve its solubility, bioavailability, and targeting to specific tissues, thereby enhancing its therapeutic potential while minimizing potential side effects. bohrium.com
| Therapeutic Area | Potential Mechanism of Action | Future Research Direction |
| Oncology | Induction of apoptosis, cell cycle arrest. nih.govnih.gov | In vitro and in vivo screening against various cancer types. |
| Inflammation | Modulation of inflammatory signaling pathways (e.g., NF-κB). nih.gov | Investigation of effects on cytokine production and immune cell function. |
| Infectious Diseases | Antimicrobial and antibacterial activity. nih.gov | Screening against a broad spectrum of pathogens. |
| Drug Delivery | Enhanced cellular uptake due to lipophilicity. | Development of targeted nanocarriers for improved efficacy. bohrium.com |
Integration into Smart Materials and Responsive Systems
The combination of a liquid crystalline biphenyl core and a reactive isothiocyanate group makes 8BT an ideal candidate for the development of smart materials and responsive systems. nih.gov Liquid crystals are known for their ability to change their molecular orientation in response to external stimuli such as electric fields, temperature, and surface interactions. mdpi.comnih.govresearchgate.net This property is the basis for their use in a wide range of sensing applications. nih.govresearchgate.net
Future research could focus on creating 8BT-based sensors where the isothiocyanate group acts as a specific binding site for target analytes. For example, the NCS group can react with primary amines, making it suitable for detecting biomolecules such as proteins and peptides. nih.gov Upon binding of the analyte, the molecular ordering of the 8BT liquid crystal would be disrupted, leading to a detectable optical signal. mdpi.com This could enable the development of highly sensitive and label-free biosensors.
The integration of 8BT into polymer networks could lead to the creation of novel responsive materials. For instance, 8BT could be incorporated into a polymer backbone to create a liquid crystal elastomer. These materials can exhibit large changes in shape and mechanical properties in response to external stimuli. The reactive isothiocyanate group could be used to crosslink the polymer chains or to functionalize the material with other molecules, leading to materials with tailored properties for applications in soft robotics, actuators, and artificial muscles.
Furthermore, the biphenyl unit in 8BT is known to exhibit interesting photophysical properties, which could be exploited in the development of photoresponsive materials. nih.govresearchgate.net Research into the photochemical properties of 8BT could lead to the design of materials that change their shape, color, or other properties upon exposure to light.
| Application Area | Principle of Operation | Potential Innovation |
| Biosensors | Analyte binding to NCS group disrupts LC alignment. nih.gov | Label-free detection of proteins, peptides, and other biomolecules. |
| Actuators | Stimuli-responsive changes in LC elastomer shape. | Development of soft robotic components and artificial muscles. |
| Responsive Surfaces | Changes in surface properties due to LC reorientation. | Creation of surfaces with tunable wettability and adhesion. |
| Optical Materials | Photochemical reactions of the biphenyl core. | Light-driven switches and data storage media. nih.gov |
Development of Predictive Computational Models for Rational Design
The rational design of new materials with tailored properties is a major goal of modern chemistry. nih.govnih.gov Computational modeling plays a crucial role in this process by allowing researchers to predict the properties of molecules before they are synthesized, thereby saving time and resources. mdpi.comresearchgate.net Future research on 8BT should be strongly supported by computational studies to understand its structure-property relationships and to guide the design of new biphenyl isothiocyanate-based materials.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the molecular geometry, electronic structure, and spectroscopic properties of 8BT. mdpi.comresearchgate.net These calculations can provide insights into the molecule's shape, polarity, and polarizability, which are key parameters that determine its liquid crystalline behavior. mdpi.com Molecular dynamics (MD) simulations can then be used to model the behavior of large ensembles of 8BT molecules, allowing for the prediction of phase transitions and the characterization of different liquid crystal phases. tandfonline.comtcu.ac.jp
These computational models can be used to systematically study the effects of modifying the molecular structure of 8BT on its properties. For example, the length of the alkyl chain, the nature of the linkage group, and the substitution pattern on the biphenyl core can all be varied in silico to understand their impact on the mesophase behavior and other properties. This information can then be used to design new molecules with optimized properties for specific applications.
Machine learning and artificial intelligence are also emerging as powerful tools for materials discovery. rsc.org By training machine learning models on existing experimental and computational data for liquid crystals, it may be possible to develop predictive models that can rapidly screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental characterization. This data-driven approach could significantly accelerate the discovery of new biphenyl isothiocyanate liquid crystals with novel functionalities.
| Computational Method | Information Obtained | Application in Rational Design |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, polarity. mdpi.comresearchgate.net | Predicting the stability and reactivity of new molecules. |
| Molecular Dynamics (MD) | Phase behavior, transition temperatures, ordering. tandfonline.comtcu.ac.jp | Simulating the bulk properties of liquid crystal phases. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions with biological macromolecules. | Designing 8BT analogues with improved binding to therapeutic targets. |
| Machine Learning | High-throughput screening of virtual compounds. rsc.org | Accelerating the discovery of new functional materials. |
Sustainable Synthesis and Application Strategies for Biphenyl Isothiocyanates
The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing synthetic methods that are more environmentally friendly, use fewer hazardous reagents, and are more energy-efficient. rri.res.intandfonline.comchemeurope.comsciencedaily.com Future research on 8BT and related compounds should prioritize the development of sustainable synthetic routes.
Traditional methods for synthesizing isothiocyanates often rely on toxic reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.comnih.gov Recent advances in synthetic methodology have led to the development of greener alternatives, such as the use of elemental sulfur as the sulfur source. digitellinc.comrsc.orgmdpi.com These methods are often more atom-economical and generate less hazardous waste. Research into applying these sustainable methods to the synthesis of 8BT from the corresponding amine precursor would be a significant step forward.
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. rri.res.intandfonline.com The application of microwave heating to the key steps in the synthesis of 8BT could lead to a more efficient and sustainable manufacturing process.
Beyond the synthesis of the molecule itself, future research should also consider the entire life cycle of 8BT-based materials. This includes developing strategies for recycling and reusing these materials at the end of their useful life. The reactive nature of the isothiocyanate group could potentially be exploited to design materials that can be easily deconstructed or reprocessed, contributing to a more circular economy for liquid crystal technologies.
| Green Chemistry Principle | Application to 8BT Synthesis | Benefit |
| Use of Safer Reagents | Replacing thiophosgene with elemental sulfur. digitellinc.comrsc.orgmdpi.com | Reduced toxicity and environmental impact. |
| Energy Efficiency | Employing microwave-assisted synthesis. rri.res.intandfonline.com | Faster reactions and lower energy consumption. |
| Waste Reduction | Developing one-pot or multicomponent reactions. chemeurope.comuni-halle.de | Higher yields and less chemical waste. |
| Design for Degradation | Incorporating cleavable linkages in 8BT-based polymers. | Enhanced recyclability and reduced landfill waste. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
